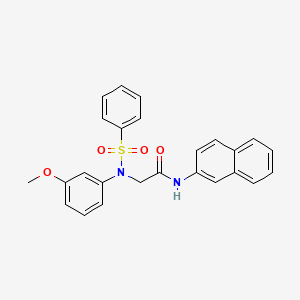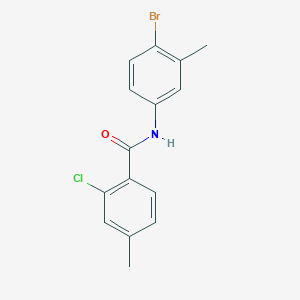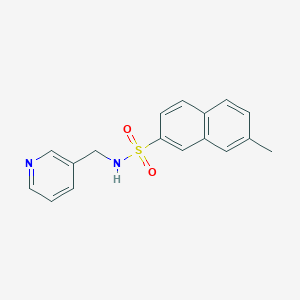![molecular formula C17H15N3O3S B5808099 N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide, also known as HMJ-38, is a synthetic compound that has been found to have potential applications in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics and the induction of cell cycle arrest and apoptosis. N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been found to have several biochemical and physiological effects. Studies have shown that N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide can induce oxidative stress and activate the p53 pathway, leading to the induction of apoptosis. N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
实验室实验的优点和局限性
N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has several advantages for lab experiments, including its high yield and purity, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for the study of N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide. Further studies are needed to determine its optimal dosage and administration, as well as its potential as a therapeutic agent for cancer treatment. Additionally, studies are needed to investigate the potential of N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide as an anti-metastatic agent and its potential applications in other areas of scientific research.
合成方法
The synthesis of N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide involves the reaction of 3-methyl-4-oxo-3,4-dihydro-2-quinazolinethiol with 3-hydroxyphenylacetyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide in high yield and purity.
科学研究应用
N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been found to have potential applications in scientific research, particularly in cancer research. Studies have shown that N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has anti-proliferative effects on cancer cells, inducing cell cycle arrest and apoptosis. N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been found to inhibit the growth of cancer cells in animal models, suggesting its potential as a therapeutic agent for cancer treatment.
属性
IUPAC Name |
N-(3-hydroxyphenyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-20-16(23)13-7-2-3-8-14(13)19-17(20)24-10-15(22)18-11-5-4-6-12(21)9-11/h2-9,21H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJQJMKJBLZITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)

![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)
![1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5808036.png)
![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)
![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)


![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)
